molecular formula C4H3Cl3O3 B14702387 2-(Trichloromethyl)-1,3-dioxolan-4-one CAS No. 18836-91-4

2-(Trichloromethyl)-1,3-dioxolan-4-one

Cat. No.: B14702387
CAS No.: 18836-91-4
M. Wt: 205.42 g/mol
InChI Key: YXGLVWCEBKTWEO-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1,3-dioxolan-4-one is a chiral 1,3-dioxolan-4-one derivative that serves as a valuable building block in organic synthesis and materials science research. This compound is part of a class of structures known as acid chloralides, which have been historically studied for their distinct conformational properties. Research indicates that in the solid state, the five-membered ring of related chloralides is nearly planar, with the CCl₃ and adjacent substituents positioned on opposite sides of the ring plane . A key structural feature is the high carbonyl stretching frequency (approximately 1838 cm⁻¹), which is characteristic of the strained five-membered ring system . Chiral 1,3-dioxolan-4-ones, derived from alpha-hydroxy acids like lactic or mandelic acid, are established as versatile precursors in asymmetric synthesis . They function as chiral acyl anion equivalents, enabling the stereoselective construction of carbon-carbon bonds through reactions such as Michael additions and Diels-Alder cycloadditions . Furthermore, 1,3-dioxolan-4-ones (DOXs) have emerged as promising monomers for the metal-free, ring-opening polymerization (ROP) of aliphatic polyesters, such as polylactic acid (PLA) . This sustainable polymerization strategy leverages the release of a small molecule (e.g., an aldehyde or ketone) as a driving force, offering a potential alternative to traditional metal-catalyzed lactide ROP . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

18836-91-4

Molecular Formula

C4H3Cl3O3

Molecular Weight

205.42 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-dioxolan-4-one

InChI

InChI=1S/C4H3Cl3O3/c5-4(6,7)3-9-1-2(8)10-3/h3H,1H2

InChI Key

YXGLVWCEBKTWEO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(O1)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1,3-dioxolan-4-one typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method includes the use of trichloromethyl ketone and ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dioxolanone ring .

Industrial Production Methods

Industrial production of 2-(Trichloromethyl)-1,3-dioxolan-4-one may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trichloromethyl group while achieving efficient ring closure.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Methyl-substituted dioxolanones.

    Substitution: Halogenated dioxolanones.

Scientific Research Applications

2-(Trichloromethyl)-1,3-dioxolan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity or the alteration of cellular pathways .

Comparison with Similar Compounds

Pipoxolan Hydrochloride (5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one)

  • Structure : Contains a diphenyl group at the 5,5-positions and a piperidinyl-ethyl chain at the 2-position.
  • Properties :
    • Therapeutic Use : Acts as an antispasmodic agent due to its interaction with smooth muscle receptors .
    • Reactivity : The bulky diphenyl and piperidinyl groups reduce electrophilicity compared to 2-(trichloromethyl)-1,3-dioxolan-4-one, limiting its utility in synthesis but enhancing receptor selectivity.
    • Molecular Weight : 351.44 g/mol (higher than the trichloromethyl analog due to aromatic substituents) .

4-(Chloromethyl)-1,3-dioxolan-2-one

  • Structure : Chloromethyl (-CH₂Cl) substituent at the 4-position.
  • Properties: Reactivity: The chloromethyl group enables nucleophilic substitution, useful in polymer crosslinking. However, it is less electrophilic than the trichloromethyl analog. Safety: Classified as hazardous under EC No. 1272/2008 due to skin/eye irritation risks . Spectroscopy: ¹H NMR shows distinct peaks at δ 3.74–5.01 ppm, reflecting the chloromethyl group’s influence .

4-Chloro-1,3-dioxolan-2-one

  • Structure : Chlorine atom at the 4-position.
  • Properties :
    • Applications : Used as a solvent or intermediate in carbonate synthesis.
    • Stability : Less stable than 2-(trichloromethyl)-1,3-dioxolan-4-one due to reduced steric hindrance and electron withdrawal .

2-(2-Chloroethyl)-4-methyl-1,3-dioxolane

  • Structure: Chloroethyl and methyl substituents on a dioxolane ring (non-carbonate analog).
  • Properties: Synthetic Utility: Primarily employed in alkylation reactions. The lack of a carbonyl group reduces its reactivity in acyl transfer compared to dioxolanones .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reactivity Profile Safety Concerns
2-(Trichloromethyl)-1,3-dioxolan-4-one 2-CCl₃ ~193.4 (estimated) Synthetic intermediate High electrophilicity Corrosive, toxic fumes
Pipoxolan HCl 5,5-Diphenyl, 2-piperidinyl-ethyl 351.44 Antispasmodic drug Low electrophilicity Organ toxicity risks
4-(Chloromethyl)-1,3-dioxolan-2-one 4-CH₂Cl 150.58 Polymer crosslinking Moderate reactivity Skin/eye irritant
4-Chloro-1,3-dioxolan-2-one 4-Cl 136.53 Solvent, intermediate Low to moderate reactivity Limited data

Key Research Findings

  • Electrophilicity : The trichloromethyl group in 2-(Trichloromethyl)-1,3-dioxolan-4-one confers superior electrophilicity compared to chloromethyl or chloro analogs, enabling efficient acylations .
  • Pharmacological vs. Synthetic Use : Pipoxolan’s bulky substituents make it pharmacologically active but synthetically inert, while 2-(Trichloromethyl)-1,3-dioxolan-4-one is preferred in reactive intermediates .
  • Safety : Chlorine-rich derivatives (e.g., trichloromethyl) pose higher toxicity risks, necessitating stringent handling protocols compared to simpler analogs like 4-chloro-1,3-dioxolan-2-one .

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